(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone

Description

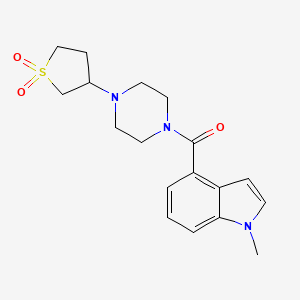

The compound "(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone" features a piperazine core substituted with a sulfone-modified tetrahydrothiophene ring at the 4-position and a 1-methylindole-4-yl group linked via a ketone bridge. The 1-methyl group on the indole may improve metabolic stability compared to unsubstituted indoles .

Properties

Molecular Formula |

C18H23N3O3S |

|---|---|

Molecular Weight |

361.5 g/mol |

IUPAC Name |

[4-(1,1-dioxothiolan-3-yl)piperazin-1-yl]-(1-methylindol-4-yl)methanone |

InChI |

InChI=1S/C18H23N3O3S/c1-19-7-5-15-16(3-2-4-17(15)19)18(22)21-10-8-20(9-11-21)14-6-12-25(23,24)13-14/h2-5,7,14H,6,8-13H2,1H3 |

InChI Key |

LRFSOCMBSSXAFY-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=CC2=C(C=CC=C21)C(=O)N3CCN(CC3)C4CCS(=O)(=O)C4 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone typically involves multi-step proceduresCommon reagents used in these reactions include various acids, bases, and solvents such as toluene .

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Types of Reactions

(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace specific atoms or groups with others.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds .

Scientific Research Applications

(4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone has a wide range of scientific research applications, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, such as antiviral, anticancer, and antimicrobial properties.

Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone involves its interaction with specific molecular targets and pathways. The indole moiety is known to bind with high affinity to multiple receptors, which can modulate various biological processes. The piperazine and tetrahydrothiophene groups may also contribute to the compound’s overall activity by enhancing its binding properties and stability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Piperazine Substituent Variations

(a) Sulfone vs. Benzyl Groups

The compound in , "(4-benzylpiperazin-1-yl)-(1H-indol-2-yl)methanone" (CAS 63925-79-1), replaces the sulfone-tetrahydrothiophene group with a benzyl substituent. Key differences include:

- In contrast, the benzyl group in is electron-donating, increasing piperazine basicity and lipophilicity .

- Solubility : The sulfone group improves aqueous solubility, which may enhance bioavailability compared to the benzyl analogue.

(b) Sulfone vs. Diphenylmethyl Groups

describes a compound with a diphenylmethyl substituent on piperazine. This bulky group likely reduces membrane permeability but could enhance selectivity for sterically constrained binding pockets. The sulfone group in the target compound offers a balance between solubility and moderate steric bulk .

Indole Substituent and Positional Effects

(a) 1-Methylindole-4-yl vs. 1H-Indol-2-yl

The target compound’s 1-methylindole-4-yl group contrasts with the unsubstituted 1H-indol-2-yl group in . Methylation at the indole’s 1-position prevents N-H-mediated metabolism (e.g., glucuronidation), improving metabolic stability. The 4-position of the indole in the target compound may also alter π-π stacking interactions with aromatic residues in target proteins compared to the 2-position .

(b) Comparison with 3-Isopropyl-2-Methylindole Derivatives

highlights a compound with a 3-isopropyl-2-methylindole moiety. Bulkier substituents at the 3-position (e.g., isopropyl) may hinder binding to flat receptor surfaces, whereas the target compound’s 1-methyl group minimizes steric hindrance while enhancing stability .

Key Data Table

Research Findings and Implications

- Receptor Binding: suggests that cyclic substituents on piperazine (e.g., morpholinoethyl) are tolerated in cannabinoid receptor binding. The sulfone group in the target compound may similarly engage polar residues in non-cannabinoid targets .

- SAR Trends: Optimal side-chain length (4–6 carbons) for receptor affinity, as noted in , supports the target compound’s tetrahydrothiophene ring (4-membered) as a favorable substituent .

- Synthetic Feasibility: and demonstrate established routes for piperazine-indole methanones, suggesting scalability for the target compound .

Biological Activity

The compound (4-(1,1-dioxidotetrahydrothiophen-3-yl)piperazin-1-yl)(1-methyl-1H-indol-4-yl)methanone , often referred to by its structural components, represents a novel class of organic molecules with potential pharmacological applications. This article delves into the biological activity of this compound, exploring its structure, mechanisms of action, and possible therapeutic implications based on current research findings.

Structural Overview

This compound features several key structural elements that contribute to its biological activity:

- Piperazine Ring : Known for its role in various pharmacological agents, the piperazine ring enhances the compound's ability to interact with biological targets.

- Tetrahydrothiophene Moiety : The presence of sulfur may facilitate unique interactions with enzymes and receptors.

- Indole Derivative : Indole structures are often associated with neuroactive properties, making them significant in medicinal chemistry.

The biological activity of this compound is hypothesized to involve interactions with various molecular targets, including:

- Receptors : The compound may bind to neurotransmitter receptors, influencing pathways associated with mood and cognition.

- Enzymes : Potential inhibition or modulation of enzyme activity could lead to therapeutic effects in conditions like depression or anxiety.

Pharmacological Profiles

Recent studies have indicated that compounds similar to this compound exhibit a range of biological activities:

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Indomethacin | Indole structure with carboxylic acid | Anti-inflammatory |

| Sertraline | Piperazine ring with phenyl group | Antidepressant |

| Trazodone | Indole and piperazine structure | Antidepressant & anxiolytic |

The unique combination of the tetrahydrothiophene ring and methanone functionality in this compound may lead to novel mechanisms of action not observed in these structurally similar compounds.

Case Studies

A study focusing on the structure-activity relationship (SAR) of related compounds suggested that modifications in the piperazine moiety could enhance metabolic stability while retaining desired pharmacological effects. These findings emphasize the importance of structural integrity in developing effective therapeutics .

Potential Therapeutic Applications

Given its structural characteristics and preliminary findings, this compound may have potential applications in treating:

- Neurological Disorders : The indole component suggests efficacy in conditions like depression and anxiety.

- Cancer Therapy : Similar compounds have shown activity against various cancer cell lines, warranting further investigation into this compound's anticancer potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.